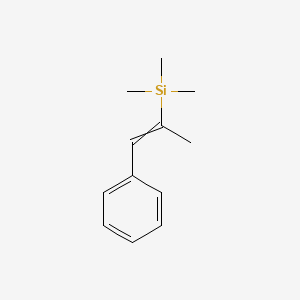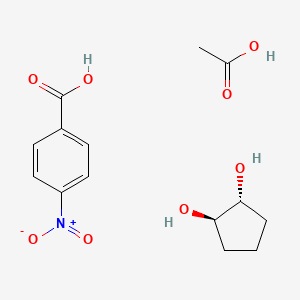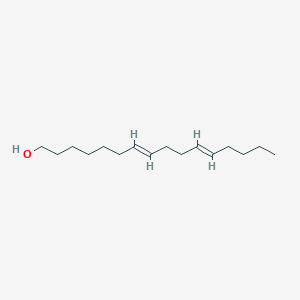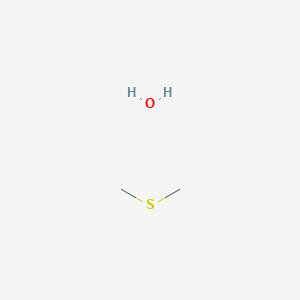
Water dimethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water dimethyl sulfide, also known as dimethyl sulfide, is an organosulfur compound with the chemical formula (CH₃)₂S. It is the simplest thioether and is characterized by a distinctive, disagreeable odor. This compound is a colorless liquid that is flammable and boils at 37°C (99°F). Dimethyl sulfide is naturally produced by the bacterial metabolism of methanethiol and is a breakdown product of dimethylsulfoniopropionate (DMSP) in marine environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl sulfide can be synthesized by treating hydrogen sulfide with excess methanol over an aluminum oxide catalyst. The reaction is as follows: [ 2 \text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow (\text{CH}_3)_2\text{S} + 2 \text{H}_2\text{O} ] This method is commonly used in industrial settings due to its efficiency and simplicity .
Industrial Production Methods
In industrial production, dimethyl sulfide is often emitted as a byproduct from kraft pulping mills during the delignification process. Additionally, it can be produced by the bacterial transformation of dimethyl sulfoxide (DMSO) waste, which is disposed of into sewers .
Chemical Reactions Analysis
Types of Reactions
Dimethyl sulfide undergoes various chemical reactions, including:
Oxidation: Dimethyl sulfide can be oxidized to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone.
Substitution: With chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide[ \text{SO}_2\text{Cl}_2 + (\text{CH}_3)_2\text{S} \rightarrow \text{SO}_2 + \text{HCl} + \text{ClCH}_2\text{SCH}_3 ]
Deprotonation: Dimethyl sulfide is deprotonated by butyl lithium[ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Li} + (\text{CH}_3)_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiCH}_2\text{SCH}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination and butyl lithium for deprotonation. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include dimethyl sulfoxide,
Properties
CAS No. |
58328-83-9 |
|---|---|
Molecular Formula |
C2H8OS |
Molecular Weight |
80.15 g/mol |
IUPAC Name |
methylsulfanylmethane;hydrate |
InChI |
InChI=1S/C2H6S.H2O/c1-3-2;/h1-2H3;1H2 |
InChI Key |
KLSUXFSBGQDVGD-UHFFFAOYSA-N |
Canonical SMILES |
CSC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
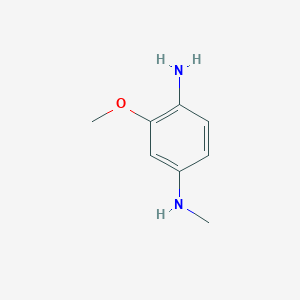

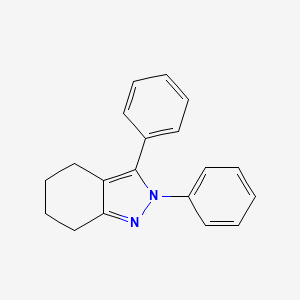
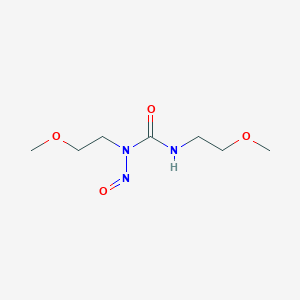
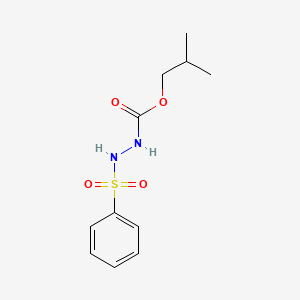

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
